molecular formula C12H23N3O4S B14311501 1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate CAS No. 111692-65-0

1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate

Cat. No.: B14311501
CAS No.: 111692-65-0
M. Wt: 305.40 g/mol
InChI Key: VPHMXWULKRZBKT-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate can be achieved through several methods. One common method is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods often involve the use of these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while reduction reactions may result in the formation of simpler imidazole compounds .

Mechanism of Action

Properties

CAS No.

111692-65-0

Molecular Formula

C12H23N3O4S

Molecular Weight

305.40 g/mol

IUPAC Name

1-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium;methyl sulfate

InChI

InChI=1S/C11H20N3.CH4O4S/c1-10-11(13-9-12-10)8-14(2)6-4-3-5-7-14;1-5-6(2,3)4/h9H,3-8H2,1-2H3,(H,12,13);1H3,(H,2,3,4)/q+1;/p-1

InChI Key

VPHMXWULKRZBKT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N=CN1)C[N+]2(CCCCC2)C.COS(=O)(=O)[O-]

Origin of Product

United States

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